molecular formula C8H5ClF4O B6304161 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol CAS No. 2056110-51-9

2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B6304161
CAS No.: 2056110-51-9
M. Wt: 228.57 g/mol
InChI Key: CGVJSRMHHZTMEA-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol is a chemical compound belonging to the class of aryl halides. It is characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl alcohol moiety. This compound is known for its high reactivity and is used as an intermediate in the synthesis of various organic and pharmaceutical molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

There are several methods for synthesizing 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol. One common method involves the reaction of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl chloride with water or alcohols. Another method involves the reduction of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzaldehyde using sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using the aforementioned synthetic routes. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, elemental analysis, and infrared spectroscopy is common for the characterization of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Oxidation: Oxidation reactions can convert the alcohol group to other functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Sodium borohydride is commonly used as a reducing agent.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl alcohols, while reduction and oxidation can produce different alcohol derivatives and oxidized products, respectively.

Scientific Research Applications

2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research has shown that it can inhibit the growth of cancer cells in vitro, making it a potential candidate for anticancer drug development.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of 2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. Studies have shown that it can inhibit the growth of cancer cells by interfering with cellular signaling pathways and inducing apoptosis. Additionally, its anti-inflammatory and analgesic effects are believed to be mediated through the inhibition of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
  • 2-Chloro-5-(trifluoromethyl)benzyl alcohol

Uniqueness

2-Chloro-5-fluoro-3-(trifluoromethyl)benzyl alcohol is unique due to the presence of both chloro and fluoro groups along with a trifluoromethyl group on the benzyl alcohol moiety. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVJSRMHHZTMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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